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Compound of Interest

Compound Name: Lumicitabine

Cat. No.: B608685 Get Quote

An In-depth Technical Guide to Lumicitabine (ALS-008176) as a Prodrug of the RSV

Polymerase Inhibitor ALS-008112

Introduction
Lumicitabine (also known as ALS-008176 or JNJ-64041575) is an orally bioavailable antiviral

agent developed for the treatment of respiratory syncytial virus (RSV) infection.[1][2] It is a 3',5'-

di-O-isobutyryl ester prodrug of the cytidine nucleoside analog ALS-008112.[2][3] Upon oral

administration, lumicitabine is rapidly and extensively metabolized to its active parent

compound, ALS-008112, which then exerts its antiviral effect following intracellular

phosphorylation.[2][4] This guide provides a detailed technical overview of lumicitabine,

focusing on its mechanism of action as a prodrug, the antiviral activity of ALS-008112, its

pharmacokinetic profile, and a summary of its clinical development.

Metabolic Activation and Mechanism of Action
The efficacy of lumicitabine is dependent on its metabolic conversion to the active

triphosphate form of ALS-008112.

Prodrug Conversion: After oral administration, the ester groups of lumicitabine are cleaved

by host esterases, releasing the active nucleoside analog ALS-008112 into circulation.[2][4]

Intracellular Phosphorylation: ALS-008112 enters respiratory epithelial cells and is

subsequently phosphorylated by host cell kinases to its active 5'-triphosphate metabolite,

ALS-008112-TP (also referred to as ALS-008136).[2][5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b608685?utm_src=pdf-interest
https://www.benchchem.com/product/b608685?utm_src=pdf-body
https://www.benchchem.com/product/b608685?utm_src=pdf-body
https://en.wikipedia.org/wiki/Lumicitabine
https://pmc.ncbi.nlm.nih.gov/articles/PMC10355467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10355467/
https://www.medchemexpress.com/ALS-8176.html
https://www.benchchem.com/product/b608685?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10355467/
https://academic.oup.com/jac/article/74/2/442/5146523
https://www.benchchem.com/product/b608685?utm_src=pdf-body
https://www.benchchem.com/product/b608685?utm_src=pdf-body
https://www.benchchem.com/product/b608685?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10355467/
https://academic.oup.com/jac/article/74/2/442/5146523
https://pmc.ncbi.nlm.nih.gov/articles/PMC10355467/
https://www.medchemexpress.com/ALS-8112.html
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1004995
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA Polymerase Inhibition: ALS-008112-TP acts as a competitive inhibitor of the RSV RNA-

dependent RNA polymerase (RdRp), which is a key component of the viral L-protein.[6][7] It

is incorporated into the growing viral RNA chain, leading to immediate chain termination and

halting viral replication.[6][8] This mechanism is highly selective for the viral polymerase, with

no significant inhibition of human polymerases.[6][7]
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Caption: Metabolic activation pathway of Lumicitabine.
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Caption: Mechanism of RSV RNA polymerase inhibition by ALS-008112-TP.
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Preclinical Antiviral Activity
ALS-008112 has demonstrated potent and broad-spectrum activity against RSV in vitro. It is

effective against both RSV A and B subtypes, including clinical isolates.[6][7]

Parameter Value Assay/Cell Line Reference

IC₅₀ (ALS-8112-TP) 0.020 ± 0.008 µM
RSV RNA Polymerase

Activity
[5]

EC₅₀ (ALS-8112) 0.09 - 0.73 µM
RSV RNA Replication

in human donor cells
[7]

EC₉₀ (ALS-8112) 1.3 - 2.7 µM
RSV RNA Replication

in human donor cells
[7]

CC₅₀ (ALS-8112) > 100 µM
Human Epithelial

(HEp-2) Cells
[7]

Table 1: In Vitro Activity of ALS-008112 and its Triphosphate Metabolite.

Pharmacokinetics
Pharmacokinetic studies have been conducted in animals and humans, characterizing the

conversion of the prodrug and the disposition of the active compound.

Human Pharmacokinetics
Following oral administration of lumicitabine, the prodrug is rapidly converted to ALS-008112,

with measurable plasma concentrations detected within 15-30 minutes.[2] The active

intracellular triphosphate form (NTP) has a long half-life of approximately 29 hours, which

supports infrequent dosing.[5][9]
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Parameter Value Population Reference

Tₘₐₓ (ALS-008112) ~15-30 minutes
Healthy Adults (single

dose)
[2]

Intracellular t₁/₂ (NTP) ~29 hours
Human lung, nasal,

bronchial cells
[5][9]

Clearance (ALS-

008112)
54.2 L/h/70 kg

Healthy Adults

(challenge study)
[4][9]

Clearance (ALS-8144) 115 L/h/70 kg
Healthy Adults

(challenge study)
[4][9]

EC₅₀ (ALS-008112) 1.79 µM
Healthy Adults

(challenge study)
[10]

Table 2: Pharmacokinetic Parameters of ALS-008112 and its Metabolites in Humans.

Animal Pharmacokinetics
Studies in rats and monkeys demonstrated good oral bioavailability and significant levels of the

active triphosphate metabolite following administration of lumicitabine.[3]

Species Dose Formulation Blood Sampling Reference

Rats 5 mg/kg
PEG400-based

solution

Up to 24 hours

post-dose
[3]

Monkeys 5 mg/kg
PEG400-based

solution

Up to 12 hours

post-dose
[3]

Table 3: Preclinical Pharmacokinetic Study Designs.

Clinical Development
Lumicitabine advanced into clinical trials for the treatment of RSV in various populations.
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Adult Human Challenge Study: In a Phase 2a study where healthy adults were

experimentally infected with RSV, lumicitabine treatment led to a faster viral clearance and

a greater reduction in viral load compared to placebo. The drug was well-tolerated in this

population.[10][11]

Studies in Hospitalized Infants: A Phase 1b and a Phase 2b study were conducted in infants

and young children (≤36 months) hospitalized with RSV.[12][13] In these studies,

lumicitabine failed to demonstrate significant antiviral activity or clinical benefit compared to

placebo.[11][12] Furthermore, treatment was associated with a dose-related increase in the

incidence and severity of reversible neutropenia.[12]

Discontinuation: Due to the poor results and safety signals observed in the pediatric

population, the clinical development of lumicitabine for RSV was terminated.[1][14]

Viral Resistance
In vitro studies identified that resistance to ALS-008112 is associated with specific amino acid

substitutions in the viral L-protein.[15] However, during clinical trials in infants, no emergence of

resistance-associated substitutions was observed in the treated patients.[12][15]

Experimental Protocols
In Vitro Antiviral Activity Assay
This protocol describes a typical method for determining the 50% effective concentration (EC₅₀)

of ALS-008112 against RSV in a cell culture model.
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In Vitro Antiviral Assay Workflow

1. Cell Plating
Plate HEp-2 cells in

96-well plates

2. Compound Addition
Add serial dilutions of

ALS-8112 to cells

3. Pre-incubation
Incubate cells with compound

for 24 hours at 37°C

4. Virus Infection
Infect cells with RSV

(e.g., strain A2) at MOI=0.5

5. Incubation
Incubate for several days
to allow viral replication

6. Endpoint Measurement
Quantify viral replication

(e.g., qRT-PCR for viral RNA
or CPE assessment)

7. Data Analysis
Calculate EC50 value from

dose-response curve

Click to download full resolution via product page

Caption: General workflow for determining in vitro antiviral efficacy.
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Cell Culture: HEp-2 cells are seeded into 96-well plates and allowed to adhere.[5]

Compound Preparation: ALS-8112 is serially diluted to create a range of concentrations.[5]

Pre-incubation: The cell monolayers are treated with the different concentrations of ALS-

8112 and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

Infection: Following pre-incubation, cells are infected with an RSV strain (e.g., A2 or B1) at a

specific multiplicity of infection (MOI), typically 0.5.[5]

Incubation: The infected plates are incubated for a period sufficient to allow multiple rounds

of viral replication (e.g., 3-5 days).

Quantification of Viral Replication: The extent of viral replication is measured. This can be

done by quantifying viral RNA using quantitative real-time reverse transcriptase PCR (qRT-

PCR) or by assessing the cytopathic effect (CPE).[13]

Data Analysis: The results are used to generate a dose-response curve, from which the EC₅₀

value (the concentration of the compound that inhibits viral replication by 50%) is calculated.

Human Viral Challenge Study Protocol (Phase 2a)
This protocol outlines the design of the clinical study to evaluate lumicitabine's efficacy in

healthy adult volunteers experimentally infected with RSV.

Subject Enrollment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are

enrolled.

Viral Inoculation: Subjects are inoculated intranasally with a well-characterized strain of RSV-

A.[4]

Monitoring: Subjects are monitored for the development of infection, typically confirmed by

viral shedding in nasopharyngeal samples.

Randomization and Dosing: Once infection is confirmed, subjects are randomized to receive

either a specific regimen of lumicitabine (e.g., a loading dose followed by maintenance

doses) or a matching placebo for a defined period (e.g., 5 days).[2]
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Sample Collection: Nasopharyngeal samples are collected frequently throughout the study to

quantify viral load using qRT-PCR. Clinical symptoms are also recorded daily.[4][9]

Pharmacokinetic Sampling: Blood samples are collected at various time points to measure

the plasma concentrations of ALS-008112 and its inactive uridine metabolite, ALS-008144.[9]

Endpoint Analysis: The primary endpoints typically include the change in viral load from

baseline and the time to viral clearance. Secondary endpoints include clinical symptom

scores.[11]

Conclusion
Lumicitabine is a prodrug of ALS-008112, a potent and selective inhibitor of the RSV RNA

polymerase. It demonstrated a clear mechanism of action and promising antiviral activity in

preclinical studies and in an adult human challenge model. However, its clinical development

was halted due to a lack of efficacy and the observation of dose-limiting neutropenia in the

target pediatric population.[12] The disparity between the adult challenge study and the infant

treatment trials highlights the complexities of developing RSV therapeutics and the translational

challenges from adult models to real-world pediatric infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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